Phosgene

Catalog No.
S586679
CAS No.
75-44-5
M.F
COCl2
CCl2O
M. Wt
98.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosgene

CAS Number

75-44-5

Product Name

Phosgene

IUPAC Name

carbonyl dichloride

Molecular Formula

COCl2
CCl2O

Molecular Weight

98.91 g/mol

InChI

InChI=1S/CCl2O/c2-1(3)4

InChI Key

YGYAWVDWMABLBF-UHFFFAOYSA-N

SMILES

C(=O)(Cl)Cl

Solubility

Very slightly soluble (NTP, 1992)
Slightly sol in water; freely sol in benzene, toluene, glacial acetic acid, and most liquid hydrocarbons
Soluble in benzene, carbon tetrachloride, chloroform, toluene, and acetic acid
Solubility in water: reaction
Slight

Synonyms

Phosgene

Canonical SMILES

C(=O)(Cl)Cl

Studying lung injury

Phosgene exposure can cause a specific type of lung injury called pulmonary edema. Researchers use phosgene in controlled settings to study the mechanisms of this injury and develop new treatment strategies. )

Investigating historical events

Studying the long-term health effects of phosgene exposure on veterans of World War I has contributed to our understanding of the lasting consequences of chemical warfare. )

Material science research

Phosgene is used in the synthesis of certain polymers and materials science research. However, due to safety concerns, alternative methods are actively being sought and developed. )

Phosgene, chemically known as carbonyl chloride, is a colorless gas with a musty odor reminiscent of freshly cut hay. It is highly toxic and has been historically significant as a chemical weapon during World War I. Phosgene is primarily used in the chemical industry as an intermediate for synthesizing various organic compounds, including isocyanates and polycarbonate resins. Its molecular formula is COCl₂, and it exhibits a vapor density approximately three and a half times that of air, causing it to accumulate in low-lying areas when released .

  • Toxicity: Phosgene is a severe pulmonary irritant. Inhalation can cause delayed fluid buildup in the lungs (pulmonary edema), leading to respiratory failure and death.
  • Flammability: Phosgene itself is nonflammable, but its decomposition products can be.
  • Reactivity: Reacts with water to form hydrochloric acid, a corrosive liquid.

Data on Toxicity:

  • Exposure to as low as 0.5 ppm (parts per million) can cause irritation of the eyes and respiratory tract.
  • Concentrations exceeding 50 ppm can be rapidly fatal.

Phosgene is known for its reactivity with water, where it hydrolyzes to produce carbon dioxide and hydrochloric acid:

COCl2+H2OCO2+2HClCOCl_2+H_2O\rightarrow CO_2+2HCl

Additionally, it reacts readily with caustic solutions and ammonia. At elevated temperatures (above 250°C), phosgene decomposes into carbon monoxide, chlorine, carbon dioxide, and carbon tetrachloride:

2COCl2CCl4+CO22COCl_2\rightarrow CCl_4+CO_2

Phosgene also participates in various organic reactions, particularly in the formation of isocyanates from amines .

Phosgene is a potent pulmonary irritant that can cause severe lung injury upon inhalation. Symptoms may not manifest immediately; individuals exposed can experience delayed effects such as pulmonary edema within 2 to 6 hours post-exposure. Initial symptoms include coughing, chest tightness, and difficulty breathing, which can escalate to severe respiratory distress and potentially fatal outcomes . Chronic exposure may lead to long-term respiratory issues such as bronchitis or emphysema .

Phosgene is primarily synthesized through the reaction of carbon monoxide and chlorine gas in the presence of activated carbon as a catalyst:

CO+Cl2COCl2+HeatCO+Cl_2\rightarrow COCl_2+\text{Heat}

This exothermic reaction requires careful temperature control to manage the heat produced. Phosgene can also be generated by the thermal decomposition of chlorinated hydrocarbons under specific conditions .

Phosgene serves numerous industrial applications:

  • Isocyanate Production: Approximately 75% of phosgene is utilized in producing isocyanates, which are crucial for manufacturing polyurethane foams and coatings.
  • Polycarbonate Resins: About 20% is used in producing polycarbonate plastics, known for their strength and transparency.
  • Fine Chemicals: The remaining 5% is involved in synthesizing various fine chemicals, including pharmaceuticals and dyestuffs .

Research on phosgene interactions primarily focuses on its toxicity and effects on biological systems. Studies indicate that phosgene interacts with cellular membranes and proteins, leading to oxidative stress and inflammation. The delayed onset of pulmonary edema highlights the need for prolonged monitoring after exposure due to potential late-onset symptoms. Additionally, its reactivity with moisture in the respiratory tract underscores its hazardous nature in industrial settings .

Several compounds share structural or functional similarities with phosgene. Below is a comparison highlighting their uniqueness:

CompoundFormulaKey CharacteristicsUnique Aspects
Carbonyl ChlorideCOCl₂Colorless gas with a musty odorHighly toxic; used extensively in chemical synthesis
ChlorineCl₂Greenish-yellow gas with a pungent odorStrong oxidizer; used as a disinfectant and bleaching agent
Carbon TetrachlorideCCl₄Colorless liquid with a sweet smellNon-flammable; used historically as a solvent but now restricted due to health concerns
DichloromethaneCH₂Cl₂Volatile liquid with a sweet odorCommonly used as a solvent; less toxic than phosgene but still hazardous
Benzyl ChlorideC₆H₅CH₂ClColorless liquid with an aromatic odorUsed in organic synthesis; less toxic than phosgene

Phosgene's unique combination of high toxicity and specific applications in creating polyurethanes distinguishes it from these similar compounds. Its role as an intermediate in synthesizing vital industrial materials underscores its significance despite its dangers .

Physical Description

Phosgene appears as a colorless gas or very low-boiling, volatile liquid (b.p. 8.3°C, 48°F) with an odor of new-mown hay or green corn. Extremely toxic. Warning properties of the gas inhaled are slight, death may occur within 36 hours (Lewis, 3rd ed., 1993, p. 1027). Prolonged exposure of the containers to intense heat may result in their violent rupturing and rocketing. Rate of onset: Immediate & Delayed (Lungs) Persistence: Minutes - hours Odor threshold: 0.5 ppm Source/use/other hazard: Dye, pesticide, and other industries; history as war gas, corrosive/irritating .
GasVapor
COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR.
Colorless gas with a suffocating odor like musty hay.
Colorless gas with a suffocating odor like musty hay. [Note: A fuming liquid below 47°F. Shipped as a liquefied compressed gas.]
Colorless gas above 47°F (8.2°C). Fog-like when concentrated. Colorless, fuming liquid below 47°F (8.2°C). May have the appearance of a white cloud. Light yellow liquid when refrigerated or compressed.

Color/Form

Colorless gas [Note: A fuming liquid below 47 degrees F. Shipped as a liquefied compressed gas].
Colorless to light yellow liquid or easilty liquefied gas
Colorless gas at room temperature and normal pressure
Impurities may cause discoloration of the product to pale yellow to green /liquid/
Light yellow liquid when refrigerated or compressed.

XLogP3

1.8

Boiling Point

47 °F at 760 mm Hg (EPA, 1998)
8.2 °C
8.2 °C at 760 mm Hg
8 °C
47°F

Vapor Density

3.4 (EPA, 1998) (Relative to Air)
3.4 (Air = 1)
Relative vapor density (air = 1): 3.4
3.48

Density

1.432 at 32 °F (EPA, 1998)
1.3719 at 25 °C
Relative density (water = 1): 1.4
1.43 (Liquid at 32°F)
3.48(relative gas density)

Odor

Suffocating odor; when diluted with air there is an odor reminiscent of moldy hay
Odor varies from strong and stifling when concentrated to hay-like in dilute form
Characteristic odor; the odor of the gas can be detected only briefly at the time of initial exposure. At about 0.5 ppm in air, the odor has been described as pleasant and similar to that of new-mown hay or cut green corn. At high concentration, the odor may be strong, stifling, and unpleasant.
Suffocating odor like musty hay

Melting Point

-180 °F (EPA, 1998)
-118.0 °C
-118 °C
-128 °C
-180°F
-198°F

UNII

117K140075

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation]

Vapor Pressure

1215 mm Hg at 68 °F (EPA, 1998)
1.42e+03 mmHg
1420 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 161.6
1215 mmHg
1.6 atm

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Impurities

Chlorine (free), max 0.1%; hydrochloric acid, max 0.2%
Undesirable impurities in the production of phosgenes are sulfur chlorides

Other CAS

75-44-5

Wikipedia

Phosgene

Use Classification

Hazardous Air Pollutants (HAPs)
Fire Hazards -> Corrosives, Reactive - 1st degree
Lung Damaging Agents -> NIOSH Emergency Response Categories

Methods of Manufacturing

The majority of phosgene for industrial applications is made on site by the reaction of carbon monoxide and chlorine gas using an activated carbon catalyst. Phosgene may also be produced as a combustion product of carbon tetrachloride, methylene chloride, trichloroethylene, or butyl chloroformate, although these methods are not utilized industrially.
Prepn from chlorine + carbon monoxide: Whitehouse, U.S. pat. 1,231,226 (1917); Peacock, U.S. pat. 1,360,312 (1921); Bradner, U.S. pat. 1,457,493 (1923); Douthitt, U.S. pat. 2,847,470 (1958 to Texas Co.)
Prepn from carbon monoxide + nitrosyl chloride: Williams, U.S. pat. (1930 to du Pont Ammonia Corp.)
Prepn from carbon tetrachloride + oleum: Murphy, Reuter, Aust. Chem. Inst. J. and Proc. 15, 144 (1948)
For more Methods of Manufacturing (Complete) data for PHOSGENE (7 total), please visit the HSDB record page.

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Plastic material and resin manufacturing
Carbonic dichloride: ACTIVE
/The Chemical Weapons Convention (CWC) is an international treaty which bans the development, production, stockpiling, and transfer or use of chemical weapons. The Convention mandates the destruction and prohibition of chemical weapons and related facilities and provides for restrictions on international trade in toxic chemicals and precursors./ The Convention's monitoring and verification measures involve submission of declarations regarding ... /Schedule 1, 2, and 3 chemicals/ and inspections by the Organization for the Prohibition of Chemical Weapons of the facilities where these chemicals are produced. ... Schedule 3 chemicals ... /may/ have been stockpiled or used as weapons, but ... are produced /and used/ in large quantities for purposes not prohibited by the Convention (2). Phosgene is listed in the CWC Annex on Chemicals under Schedule 3 (1).
Phosgene was first prepared in 1812 by the photochemical reaction of carbon monoxide and chlorine; it is now commercially prepared by passing chlorine and excess carbon monoxide over activated carbon. ... In its first application, phosgene was the most heavily used chemical-warfare agent during World War I . Its utility as a reactive chemical intermediate is of relatively recent origin. It is now an important and widely used intermediate; the majority of its production is captive, e.g., in the manufacture of other chemicals within the same plant. The principal use of phosgene is in the polyurethane industry, which consumes over 85% of the world's phosgene output. ...
Manufacture of phosgene in the United States is almost entirely captive (more than 99% is used in the manufacture of other chemicals within a plant boundary). Only one company sells phosgene on the U.S. merchant market. Over 80% of the phosgene used in the United States is involved in the manufacture of polyisocyanates in the polyurethane industry. The polycarbonate industry accounts for approximately 10% of phosgene used, and the remaining 10% is used in the production of aliphatic diisocyanates, monoisocyanates, chloroformates, agrochemicals, and intermediates for dyestuffs and pharmaceuticals.
Phosgene was a major threat agent in World War I until mustard was introduced. Today it is an industrial hazard in many manufacturing processes. More importantly, it is released from heating or burning many common chemicals or solvents. Carbon tetrachloride, perchloroethylene (a degreasing compound), methylene chloride (used in paint removal), and many other compounds break down to phosgene with flame or heat. Also, common substances such as foam plastics release phosgene when they burn.
For more General Manufacturing Information (Complete) data for PHOSGENE (8 total), please visit the HSDB record page.

Analytic Laboratory Methods

Determination in air: Sample collection by midget impinger containing nitrobenzylpyridine ...
DETERMINATION OF PHOSGENE IN AIR BY GAS CHROMATOGRAPHY AND INFRARED ANALYTICAL METHODS IS DESCRIBED.
Absolute determination of phosgene at levels below 100 ppb has been reported using pulsed flow-coulometry.
Small direct-reading personal monitors are avail for a few common gases ... /including phosgene/. They accumulate concn measurements over the course of the day & can provide a direct readout of time-weighted-average concn as well as provide a detailed contaminant profile for the day.
For more Analytic Laboratory Methods (Complete) data for PHOSGENE (8 total), please visit the HSDB record page.

Storage Conditions

Phosgene must be stored to avoid contact with water, moisture, or steam since violent reactions occur. Store in tightly closed, steel containers in an isolated area away from the work area and separated form all other materials, as well as sunlight. Although phosgene in anhydrous equipment is not corrosive to ordinary metals, in presence of moisture, use monel, tantalum, or glass-lined storage containers. Phosgene should be stored away from heating and cooling ducts. Containers should be frequently inspected for leaks.
Phosgene should be stored in appropriately labelled corrosion-resistant steel cylinders that conform to rigid safety-design specifications for this chemical. Storage should be in cool, dry, and well-ventilated fire-proof rooms isolated from the work area. Ambient air monitoring should be provided and ventilation should be located at floor level. Protect cylinders against physical damage, and secure to prevent falling or rolling. Because phosgene reacts with water, great care should be taken to prevent contamination with water, since this could lead to increased pressure in the tanks with possible resultant rupture. Phosgene containers should be frequently inspected for damage and prolonged storage should be avoided.
Store in a cool, dry, well-ventilated location. Outside or detached storage is preferred. Must be stored in a dry location.
Storage temperature: ambient
For more Storage Conditions (Complete) data for PHOSGENE (9 total), please visit the HSDB record page.

Interactions

Dibutyryl cyclic adenosine monophosphate, aminophylline, and B-adrenergic agonist protect against pulmonary edema produced by phosgene.
Early reports of the effectiveness of methenamine in treatment of phosgene poisoning have been disproven. While this compound has been shown to have protective effects when administered prior to exposure the administration post-exposure has no therapeutic benefit.
Drugs disrupting the neutrophil influx associated with the oxidant pathway in phosgene such as aminophylline and terbutaline, ibuprofen and colchicine have been shown to reduce edema in animal studies
A reduction of lung nonprotein sulfhydryl groups through administration of buthionine sulfoximine led to an increased edemagenic effect in the lungs of mice, rats, hamsters, guinea pigs, and rabbits exposed to 0.2 ppm phosgene for 4 hours. Nonprotein sulfhydryl may be important in the normal defense of the lung against the toxic effects of phosgene.
For more Interactions (Complete) data for PHOSGENE (7 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15

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